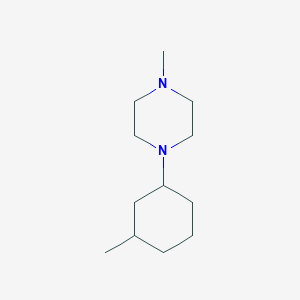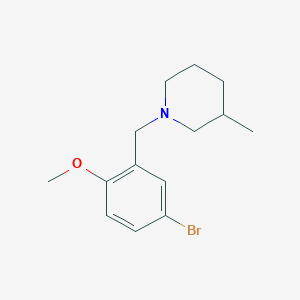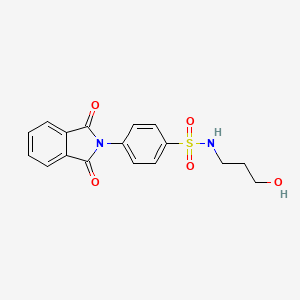
4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindolinones. It is also known as SU5402 and is widely used in scientific research. This compound has a unique structure that makes it an important tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the inhibition of FGFR tyrosine kinases. SU5402 binds to the ATP-binding site of FGFRs and prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of various biological processes, including cell proliferation, differentiation, migration, and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione are primarily related to the inhibition of FGFR tyrosine kinases. This compound has been shown to have potent anti-cancer activity by inhibiting the proliferation and survival of cancer cells. It also has anti-angiogenic and anti-inflammatory effects, making it a promising therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its potency and selectivity towards FGFR tyrosine kinases. This compound has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using SU5402 is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One of the most promising areas of research is the development of novel FGFR inhibitors with improved efficacy and bioavailability. Additionally, the role of FGFRs in various biological processes, including development, wound healing, and tissue repair, is still not fully understood, and further research is needed to elucidate their functions. Finally, the potential use of SU5402 in combination with other therapeutic agents for the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, 4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a potent inhibitor of FGFR tyrosine kinases with a wide range of applications in scientific research. Its unique structure and mechanism of action make it an important tool in the study of various biological processes. While there are limitations to its use in lab experiments, the future directions for the study of SU5402 are promising, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a multistep process that involves the reaction of various reagents. The most commonly used method for the synthesis of SU5402 involves the condensation of 2,4-dimethylbenzaldehyde and 3-nitrobenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then reduced using sodium borohydride, and the final compound is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research. It is primarily used as a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of receptor tyrosine kinases that play a critical role in various biological processes, including cell proliferation, differentiation, migration, and survival. The inhibition of FGFRs by SU5402 has been shown to have therapeutic potential in various diseases, including cancer, angiogenesis, and inflammation.
Propiedades
IUPAC Name |
4,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-10-8-11(2)14-13(9-10)15(18)17(16(14)19)12-6-4-3-5-7-12/h3-8,11,13-14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNZXRYEMSIDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC2C1C(=O)N(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)



![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)

![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)
![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)



![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide](/img/structure/B5164158.png)